Sulfobetaine

Übersicht

Beschreibung

Sulfobetaine is a zwitterionic compound that contains both positive and negative charges within the same molecule. It is a type of betaine, specifically characterized by the presence of a sulfonate group. Sulfobetaines are known for their excellent solubility in water and their ability to reduce protein adsorption, making them valuable in various scientific and industrial applications .

Vorbereitungsmethoden

Sulfobetaine can be synthesized through various methods. One common approach involves the reaction of a tertiary amine with a sulfonate ester. This reaction typically occurs under mild conditions and results in the formation of the zwitterionic this compound. Industrial production methods often involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity .

Analyse Chemischer Reaktionen

Sulfobetaine undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can convert this compound into its corresponding thiol or sulfide forms.

Substitution: this compound can participate in substitution reactions, where the sulfonate group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. .

Wissenschaftliche Forschungsanwendungen

Biomedical Applications

1.1 Drug Delivery Systems

Sulfobetaine has been utilized in the development of biodegradable polymers for drug delivery. A notable study synthesized a zwitterionic polymer-drug conjugate using this compound and paclitaxel (PTX), demonstrating significant anti-cancer efficacy. The conjugate formed nanoparticles with a hydrodynamic diameter of approximately 19.3 nm, showcasing controlled drug release and minimal cytotoxicity . Such systems are promising for targeted cancer therapies due to their ability to reduce systemic toxicity while maintaining drug efficacy.

1.2 Antibacterial Properties

This compound copolymers have been investigated for their antibacterial properties. Research indicates that block copolymers containing this compound exhibit enhanced antifouling characteristics and serum stability, making them suitable for medical applications where bacterial infection is a concern. For instance, studies showed that these copolymers could effectively kill Escherichia coli within 30 minutes . This highlights the potential of this compound-based materials in preventing infections associated with medical implants.

1.3 Hydrogel Development

Recent advancements have identified this compound hydrogels as effective platforms for biomedical applications. Using phage display technology, researchers discovered peptides that bind specifically to this compound hydrogels, paving the way for the development of peptide-hydrogel hybrids with high application potential in tissue engineering and regenerative medicine . These hydrogels can provide a conducive environment for cell growth and differentiation.

Materials Science Applications

2.1 Surface Modification

This compound is widely used in surface modification to impart non-fouling properties to various materials. Its zwitterionic nature helps create surfaces that resist protein adsorption and bacterial adhesion, which is crucial for biomedical devices and implants . This application is particularly relevant in the development of coatings for catheters and other medical devices to minimize complications related to infections.

2.2 Biodegradable Polymers

The incorporation of this compound into biodegradable polymers has been explored extensively. For instance, polycaprolactone-diol polymers modified with this compound have shown promising results in controlled drug release systems . These materials not only degrade safely in biological environments but also maintain their structural integrity over time, making them suitable for long-term applications.

Environmental Applications

3.1 Water Treatment

This compound's zwitterionic characteristics make it a candidate for water treatment applications, particularly in reducing fouling in membranes used for filtration processes. Studies suggest that membranes modified with this compound exhibit lower fouling rates compared to conventional materials, enhancing their efficiency in water purification systems .

Summary Table of Applications

Wirkmechanismus

The mechanism of action of sulfobetaine is primarily based on its zwitterionic nature. The presence of both positive and negative charges allows it to interact with a wide range of molecules, reducing protein adsorption and preventing fouling. This makes this compound an effective agent in maintaining the functionality of biomedical devices and other applications where surface interactions are critical .

Vergleich Mit ähnlichen Verbindungen

Sulfobetaine is similar to other betaines, such as phosphate betaine and carboxylate betaine. its unique sulfonate group provides distinct advantages in terms of solubility and anti-fouling properties. Compared to alkylbetaines, this compound is more effective in reducing protein adsorption and has better stability under various pH conditions .

Similar Compounds

- Phosphate betaine

- Carboxylate betaine

- Alkylbetaine

This compound stands out due to its unique combination of properties, making it a versatile and valuable compound in various fields of research and industry.

Biologische Aktivität

Sulfobetaine, a zwitterionic compound characterized by its unique structure containing both positive and negative charges, has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, antifouling properties, antibacterial effects, and potential applications in drug delivery and biomedicine.

1. Synthesis and Properties

This compound can be synthesized through various methods, including the polymerization of zwitterionic monomers. Recent studies have explored the synthesis of this compound polymers that exhibit low-fouling characteristics and enhanced stability in biological environments. For instance, polyzwitterion films made from this compound demonstrate significant resistance to protein adsorption, which is crucial for applications in biomedical devices .

2. Antifouling Properties

2.1 Mechanism of Action

This compound exhibits antifouling properties due to its unique hydration state and charge distribution. The orientation of zwitterionic groups in polymer films significantly influences their fouling resistance. Studies indicate that films with optimized dipole orientations show superior performance in preventing biofouling by marine organisms such as barnacles and diatoms .

2.2 Case Studies

- Study on Marine Biofouling : Research demonstrated that this compound-based coatings effectively reduced the settlement of barnacle cyprids (Balanus improvisus) by up to 90% compared to control surfaces .

- Laboratory Assays : In laboratory settings, this compound coatings exhibited reduced protein adsorption rates, which is essential for preventing biofilm formation on medical devices .

3. Antibacterial Activity

3.1 Mechanism of Action

This compound exhibits antibacterial properties through its ability to disrupt bacterial membranes and inhibit biofilm formation. The incorporation of this compound into polymeric structures enhances their antimicrobial efficacy while maintaining biocompatibility .

3.2 Research Findings

- Minimum Inhibitory Concentration (MIC) : Studies have reported MIC values for this compound-based polymers ranging from 10 to 20 µg/mL against various bacterial strains, including antibiotic-resistant strains .

- Kinetics of Bacterial Killing : Kinetic studies indicated that this compound-modified polymers could kill Escherichia coli within 30 minutes, showcasing rapid antibacterial activity .

4. Drug Delivery Applications

This compound's biocompatibility and low toxicity make it an attractive candidate for drug delivery systems. Research has explored its use in developing pH-responsive drug carriers that enhance cellular uptake and therapeutic efficacy.

4.1 Case Studies

- Polymeric Drug Carriers : A study highlighted the development of this compound-based nanoparticles that demonstrated improved serum stability and drug release profiles compared to traditional carriers .

- Gene Delivery Systems : The incorporation of this compound into cationic polymer frameworks has shown promise in gene therapy applications, providing a non-toxic platform for delivering genetic material to cells with high efficiency .

5. Summary of Biological Activities

The following table summarizes the biological activities associated with this compound:

Eigenschaften

IUPAC Name |

2-dimethylsulfonioacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O2S/c1-7(2)3-4(5)6/h3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSBDWGZCVUAZQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

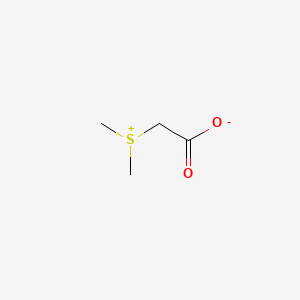

C[S+](C)CC(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60197081 | |

| Record name | Dimethylsulfonioacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60197081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4727-41-7 | |

| Record name | Dimethylsulfonioacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4727-41-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethylsulfonioacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004727417 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethylsulfonioacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60197081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SULFOBETAINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8CVU22OCJW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.